Bicyclo[2.1.0]pentane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.1.0]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5(8)6-2-1-4(6)3-6/h4H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZGHXFWPDANHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32811-83-9 | |
| Record name | bicyclo[2.1.0]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bicyclo 2.1.0 Pentane 1 Carboxylic Acid and Its Derivatives
Intramolecular Cyclization Strategies
Intramolecular cyclization strategies are a prominent class of reactions for forming the bicyclo[2.1.0]pentane skeleton. These methods typically involve the formation of the crucial central bond of the bicyclic system from a suitably functionalized cyclopentane (B165970) precursor.
A robust and scalable method for synthesizing 1,3-disubstituted bicyclo[2.1.0]pentane derivatives has been developed utilizing an intramolecular cyclization mediated by lithium bis(trimethylsilyl)amide (LiHMDS). semanticscholar.orgenamine.netacs.org This approach starts from a cyclopent-3-ene carboxylate, which is converted into a trisubstituted cyclopentane carboxylate bearing a leaving group at the C-4 position. researchgate.netnih.govresearchgate.net The subsequent treatment of this precursor with a strong, non-nucleophilic base like LiHMDS induces an intramolecular SN2 reaction, where the enolate formed adjacent to the ester attacks the carbon bearing the leaving group, thus forming the bridging bond of the housane structure. researchgate.netresearchgate.net
This synthetic sequence has proven to be highly effective, allowing for the diastereoselective preparation of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids. semanticscholar.orgresearchgate.net A significant advantage of this method is its scalability, with successful syntheses reported on up to an 80-gram scale. enamine.netacs.orgnih.gov The choice of starting materials and the stereochemistry of the cyclopentane precursor dictate the final stereochemistry of the bicyclic product. semanticscholar.org
| Starting Material Class | Key Reagents | Product Class | Scale | Reference |
| Trisubstituted cyclopentane carboxylates with C-4 leaving group | LiHMDS, THF | cis- and trans-1,3-disubstituted housane-1-carboxylic acids | Up to 80 g | semanticscholar.orgenamine.netresearchgate.netnih.gov |
The Electrophilic Double Bond Desymmetrization – Intramolecular Enolate Alkylation (EDIEA) sequence represents another efficient pathway to 1,3-disubstituted bicyclo[2.1.0]pentanes. researchgate.netresearchgate.netchemrxiv.org This method is part of a broader strategy for creating various bridged and fused bicyclic systems from cyclic alkenes. researchgate.netchemrxiv.orgresearchgate.net The process begins with the desymmetrization of a double bond in a cyclopentene (B43876) derivative through electrophilic functionalization, which installs two groups, often halogens, across the former double bond. chemrxiv.orgresearchgate.net
Following this, a strong base is used to generate an enolate from the ester functionality, which then undergoes an intramolecular alkylation by displacing one of the newly introduced electrophilic centers. researchgate.netchemrxiv.org This key bond-forming step constructs the bicyclo[2.1.0]pentane framework. chemrxiv.org The EDIEA approach has been successfully applied to the multigram synthesis of various building blocks relevant to medicinal chemistry. researchgate.netchemrxiv.org
| Precursor | Key Steps | Product | Significance | Reference |
| Functionalized Cyclopentenes | 1. Electrophilic addition to double bond (e.g., iodoazidation) 2. LiHMDS-mediated intramolecular enolate alkylation | 1,3-disubstituted bicyclo[2.1.0]pentanes | Efficient for preparing mono- and bifunctional building blocks | researchgate.netresearchgate.netchemrxiv.org |
The synthesis of the bicyclo[2.1.0]pentane ring system can also be achieved through a base-induced ring closure starting from 3-chlorocyclopentane precursors. acs.org In this method, methyl bicyclo[2.1.0]pentane-1-carboxylate was synthesized from the corresponding methyl 3-chlorocyclopentane-1-carboxylate. acs.org The application of a suitable base facilitates the deprotonation at the C-1 position (alpha to the carboxylate), generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in an intramolecular fashion to form the cyclopropane (B1198618) ring fused to the five-membered ring. acs.org This approach provides a direct route to the bicyclic system from readily available chlorinated cyclopentane derivatives. acs.org
Cycloaddition Approaches for Bicyclo[2.1.0]pentane Skeleton Construction
Cycloaddition reactions offer an alternative and powerful strategy for assembling the strained bicyclo[2.1.0]pentane skeleton. These methods build the ring system by combining two separate molecular fragments.
A highly effective two-step process has been developed for the stereoselective synthesis of highly functionalized housanes. acs.orgacs.orgnih.gov The sequence begins with a metal-catalyzed [2+1] cyclopropenation of an alkyne with a diazoacetate compound. acs.orgprinceton.edu This step, often catalyzed by silver or gold complexes, produces a cyclopropene (B1174273) intermediate. acs.orgsmolecule.com
The second step is an intermolecular [2+2] photocycloaddition between the resulting cyclopropene and an electron-deficient alkene. nih.govprinceton.eduresearchgate.net This reaction is typically performed under blue LED irradiation with a photocatalyst acting as a triplet-sensitizer at low temperatures (e.g., -40 °C). acs.orgresearchgate.netresearchgate.net This method is noted for its high degree of regio- and diastereocontrol. acs.org Furthermore, if an enantioselective method is used to generate the cyclopropene, the subsequent [2+2] cycloaddition proceeds with enantioretention, allowing for the synthesis of enantioenriched housane derivatives. acs.orgacs.orgnih.gov
| Step | Reaction Type | Catalysts/Conditions | Intermediate/Product | Stereochemistry | Reference |
| 1 | [2+1] Cyclopropenation | Ag(I) or Au(I) catalysts, Alkyne + Aryldiazoacetate | Cyclopropene | Can be enantioselective | acs.orgprinceton.edusmolecule.com |
| 2 | [2+2] Photocycloaddition | Blue LED, Photocatalyst, Alkene | Highly substituted housane | Highly diastereoselective, Enantioretentive | acs.orgnih.govresearchgate.net |
The metal-catalyzed cyclopropenation of alkynes is the cornerstone of the sequential cycloaddition strategy and a significant reaction in its own right for accessing the cyclopropene precursors of housanes. acs.orgsmolecule.com Various transition metal catalysts have been found to be effective for this transformation. Silver(I) and gold(I) catalysts are particularly useful for the reaction of aryldiazoacetates with 1,2-disubstituted alkynes. acs.orgsmolecule.com
For monosubstituted alkynes, dirhodium catalysts can achieve cyclopropenation with high levels of asymmetric induction. acs.org The choice of catalyst is crucial and depends on the substitution pattern of the alkyne. acs.org These metal-catalyzed reactions proceed through metal-carbene intermediates to form the strained three-membered ring of the cyclopropene. smolecule.com
Intermolecular [2+2] Photocycloaddition with Electron-Deficient Alkenes
A highly effective and stereoselective method for synthesizing functionalized bicyclo[2.1.0]pentanes, also known as housanes, involves a two-step cycloaddition sequence. acs.orgacs.org The process begins with a silver- or gold-catalyzed cyclopropenation of alkynes with aryldiazoacetates to generate cyclopropene intermediates. acs.orgacs.org
Following their formation, these cyclopropenes undergo an intermolecular [2+2] photocycloaddition reaction with electron-deficient alkenes. acs.orgresearchgate.net This step is facilitated by visible-light irradiation, typically using blue LEDs, in the presence of a commercially available photocatalyst that acts as a triplet-sensitizer. acs.orgresearchgate.net The reaction is conducted at low temperatures, such as -40 °C, to ensure high selectivity. acs.orgresearchgate.net This approach is built upon modern methods that use visible-light-absorbing organometallic chromophores as triplet sensitizers for [2+2] cycloadditions, which avoids the need for high-energy UV light. acs.org The proposed mechanism involves the photocatalyst sensitizing the cyclopropene to a triplet diradical state, which then reacts with the alkene. acs.org
Ring Contraction and Rearrangement Strategies
Thermal Ring Contraction of Diazo Derivatives of Bicyclo[3.1.0]hexan-2-one
A classic strategy for accessing the bicyclo[2.1.0]pentane framework involves the ring contraction of a larger bicyclic system. Specifically, bicyclo[3.1.0]hexan-2-one can be converted into its 3-diazo derivative. rsc.org This α-diazo ketone, upon thermal initiation, undergoes a Wolff rearrangement. rsc.orgthieme-connect.de The rearrangement proceeds through the elimination of nitrogen gas to form a highly energetic α-oxocarbene intermediate, which then rearranges with ring contraction to produce a ketene (B1206846). thieme-connect.de This ketene is subsequently trapped by nucleophiles like alcohols or amines to yield a variety of esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid. rsc.orgthieme-connect.de This thermal process results in the formation of both exo- and endo-stereoisomers of the final product. rsc.org
Stereoselective and Diastereoselective Synthesis
Diastereoselective Synthesis of 1,3-Disubstituted Bicyclo[2.1.0]pentane Carboxylic Acids
A robust and scalable approach has been developed for the diastereoselective synthesis of both cis- and trans-1,3-disubstituted bicyclo[2.1.0]pentane-1-carboxylic acids. semanticscholar.orgacs.orguacademic.info The methodology begins with cyclopent-3-ene carboxylate, which is functionalized to create a trisubstituted cyclopentane carboxylate intermediate that contains a leaving group at the C-4 position and another substituent at the C-3 position. semanticscholar.orgresearchgate.netnih.gov
The key step is an intramolecular cyclization of this precursor, mediated by a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS). semanticscholar.orgacs.orguacademic.info This synthetic sequence has been successfully applied to produce these housane derivatives on a scale of up to 80 grams. semanticscholar.orgacs.orgresearchgate.net This method has been used to synthesize bicyclic γ-amino acids, which are analogues of GABA. semanticscholar.orgresearchgate.net X-ray diffraction studies have confirmed that these cis- and trans-1,3-disubstituted housanes can be viewed as flattened versions of corresponding cyclopentane derivatives with a fixed envelope conformation. semanticscholar.orgnih.gov
| Starting Material Precursor | Key Reaction | Product Configuration | Scale | Reference |
|---|---|---|---|---|
| Trisubstituted cyclopentane carboxylate with C-4 leaving group | LiHMDS-mediated intramolecular cyclization | cis-1,3-disubstituted housane-1-carboxylic acids | Up to 80 g | semanticscholar.orgacs.orgresearchgate.net |
| Trisubstituted cyclopentane carboxylate with C-4 leaving group | LiHMDS-mediated intramolecular cyclization | trans-1,3-disubstituted housane-1-carboxylic acids | Up to 80 g | semanticscholar.orgacs.orgresearchgate.net |
Regioselectivity in Photocycloaddition Reactions
The regioselectivity of the intermolecular [2+2] photocycloaddition between cyclopropenes and electron-deficient alkenes is a critical aspect of the synthesis of highly functionalized housanes. acs.org Control over the reaction's regiochemistry is achieved through the use of a photocatalyst, which acts as a triplet-sensitizer, combined with blue LED irradiation and low reaction temperatures (-40 °C). acs.orgacs.orgresearchgate.net The proposed mechanism for the [2+2] cycloaddition involves the formation of a 1,4-triplet diradical after the initial intermolecular carbon-carbon bond formation, which then undergoes intersystem crossing and subsequent ring closure to yield the bicyclo[2.1.0]pentane product. acs.org This controlled, stepwise process ensures that the cycloaddition is highly regioselective. acs.org
Control of Enantioretention in Synthetic Pathways
The preservation of stereochemical integrity is a significant challenge and achievement in the synthesis of chiral bicyclo[2.1.0]pentanes. In the sequential [2+1] and [2+2] cycloaddition strategy, when enantioenriched cyclopropenes are used as precursors, the subsequent photocycloaddition proceeds with complete enantioretention. acs.orgacs.orgresearchgate.net This means the enantiomeric purity of the starting chiral cyclopropene is transferred to the final housane product without any loss. acs.org This high fidelity is attributed to the mechanism of the reaction, which avoids intermediates that could lead to racemization, such as a cyclopropane ring-opening event. acs.orgsmolecule.com The result is a highly diastereoselective and enantioselective synthesis of the bicyclic products. acs.org
Functional Group Introduction and Derivatization
The introduction of functional groups and subsequent derivatization of the bicyclo[2.1.0]pentane framework are crucial for creating a diverse range of molecules with potential applications in medicinal chemistry and materials science. This section explores the synthetic methodologies for preparing substituted bicyclo[2.1.0]pentane carboxylic acids and the synthesis of bicyclo[2.1.0]pentane-1-carbonitrile.
Synthesis of Substituted Bicyclo[2.1.0]pentane Carboxylic Acids
A significant advancement in the synthesis of substituted bicyclo[2.1.0]pentane carboxylic acids, also known as housane carboxylic acids, involves a diastereoselective approach starting from cyclopent-3-ene carboxylate. semanticscholar.orgenamine.netresearchgate.net This method allows for the preparation of both cis- and trans-1,3-disubstituted derivatives on a large scale. semanticscholar.orgenamine.netresearchgate.net
The core of this synthetic strategy is an intramolecular cyclization of a trisubstituted cyclopentane carboxylate. semanticscholar.orgenamine.netresearchgate.net This precursor is prepared from cyclopent-3-ene carboxylate through an electrophilic double bond desymmetrization and functionalization, followed by an intramolecular enolate alkylation (EDIEA). researchgate.net The key cyclization step is mediated by a strong base, lithium bis(trimethylsilyl)amide (LiHMDS), which facilitates the formation of the highly strained bicyclic system. semanticscholar.orgenamine.netresearchgate.net This process involves a trisubstituted cyclopentane carboxylate that has a leaving group at the C-4 position and another substituent at the C-3 position. semanticscholar.orgenamine.netresearchgate.net
This methodology has been successfully applied to synthesize bicyclic γ-amino acids, which are analogues of γ-aminobutyric acid (GABA). semanticscholar.orgenamine.netresearchgate.net X-ray diffraction studies have confirmed the structure of these cis- and trans-1,3-disubstituted housanes, revealing them to be flattened analogues of cyclopentane derivatives with a fixed envelope conformation of the five-membered ring. semanticscholar.orgenamine.net
Another approach to obtaining substituted bicyclo[2.1.0]pentane carboxylic acid derivatives involves the thermal ring-contraction of a 3-diazo derivative of bicyclo[3.1.0]hexan-2-one. rsc.orgpsu.edu This reaction yields various amides and esters of bicyclo[2.1.0]pentane-2-carboxylic acid as both exo- and endo-stereoisomers. rsc.orgpsu.edu
Table 1: Selected Examples of Synthesized Substituted Bicyclo[2.1.0]pentane Carboxylic Acid Derivatives
| Starting Material | Key Reagent | Product | Reference |
| Cyclopent-3-ene carboxylate | LiHMDS | cis- and trans-1,3-disubstituted housane-1-carboxylic acids | semanticscholar.orgenamine.netresearchgate.net |
| Bicyclo[3.1.0]hexan-2-one | Heat (for diazo derivative) | exo- and endo-Bicyclo[2.1.0]pentane-2-carboxylic acid amides and esters | rsc.orgpsu.edu |
Preparation of Bicyclo[2.1.0]pentane-1-carbonitrile
The synthesis of bicyclo[2.1.0]pentane-1-carbonitrile has been achieved through a base-induced ring closure of a corresponding 3-chlorocyclopentane precursor. acs.org This method provides a direct route to the bridgehead-substituted bicyclo[2.1.0]pentane.
In a similar vein, methyl bicyclo[2.1.0]pentane-1-carboxylate was synthesized using sodium hydride in N-methylpyrrolidone, which resulted in a 72% yield. acs.org The synthesis of the nitrile, however, proved to be more challenging. acs.org The driving force for these reactions is the formation of the strained bicyclic ring system. acs.org It is noteworthy that while these compounds were synthesized for polymerization studies, bicyclo[2.1.0]pentane-1-carbonitrile did not undergo polymerization or copolymerization initiated by free radicals but did show reactivity towards anionic polymerization. acs.org
Table 2: Synthesis of Bicyclo[2.1.0]pentane-1-carbonitrile and its Carboxylate Analogue
| Precursor | Reagent/Conditions | Product | Yield | Reference |
| 3-Chlorocyclopentane-1-carbonitrile | Base | Bicyclo[2.1.0]pentane-1-carbonitrile | Not specified | acs.org |
| Methyl 3-chlorocyclopentane-1-carboxylate | Sodium hydride in N-methylpyrrolidone | Methyl bicyclo[2.1.0]pentane-1-carboxylate | 72% | acs.org |
Reactivity and Reaction Mechanisms of Bicyclo 2.1.0 Pentane 1 Carboxylic Acid Derivatives
Thermal Rearrangements and Isomerizations
The thermal behavior of bicyclo[2.1.0]pentane derivatives has been a subject of considerable study. These reactions are typically initiated by the cleavage of the weak central bond, leading to a variety of structural reorganizations. researchgate.netcdnsciencepub.com The stability and reaction pathways are influenced by the nature and position of substituents on the bicyclic core.
One of the notable thermal rearrangements in certain bicyclo[2.1.0]pentane systems is a "ring-flipping" process. cdnsciencepub.comcdnsciencepub.com This process is technically a double epimerization that is initiated by the cleavage of the central bridge bond. nih.govnih.gov For instance, studies on spiro bicyclo[2.1.0]pentane-5,2′-methylenecyclopropanes show that this rearrangement occurs at relatively low temperatures (around 80°C). nih.govnih.gov This inversion process involves the central bond breaking to form an intermediate that can re-close in the opposite configuration. The low temperatures at which these inversions can occur highlight the inherent weakness of the central bond, which is further influenced by substituents that can stabilize the resulting intermediate. psu.edu
A primary thermal reaction pathway for many bicyclo[2.1.0]pentane derivatives is their isomerization into more stable cyclopentene (B43876) structures. researchgate.netcdnsciencepub.com This rearrangement is a consequence of the high strain energy of the bicyclo[2.1.0]pentane skeleton. nist.gov The process involves the cleavage of the central C1-C4 bond followed by the breaking of one of the peripheral cyclopropane (B1198618) bonds and subsequent re-formation of a new bond to create the five-membered ring of a cyclopentene. Computational studies have explored the mechanisms of this isomerization, which can be a complex process. rsc.org The thermal stability of bicyclo[2.1.0]pentane derivatives and their tendency to rearrange to cyclopentenes are key considerations in their synthesis and handling. cdnsciencepub.comcdnsciencepub.com
The cleavage of the central, or "bridge," bond is a fundamental step that initiates the majority of the thermal rearrangements observed in bicyclo[2.1.0]pentane derivatives. cdnsciencepub.comnih.gov This C1–C4 bond is exceptionally weak due to the high ring strain of the housane structure. Its cleavage is an endothermic process that leads to the formation of biradical intermediates. pnas.org The ease of this cleavage is dependent on the substituents at the bridgehead positions; groups that can stabilize a radical will lower the activation energy for this bond breaking. psu.edu The subsequent fate of the molecule is determined by the reaction pathways available to the resulting intermediate. pnas.org
Valence Isomerization Studies
Valence isomerization involves the reorganization of bonding electrons and atomic nuclei, leading to a structural isomer that has a different arrangement of sigma and pi bonds. In the context of bicyclo[2.1.0]pentane systems, these isomerizations represent changes in the carbon framework's bonding without the exchange of substituents. thieme-connect.de Studies on the radical cations of bicyclopentanes, generated in low-temperature freon matrices, have provided significant insights into these processes. acs.org The photolysis of cyclopentadienes can yield bicyclo[2.1.0]pent-2-enes, which are valence isomers. thieme-connect.de This equilibrium is a classic example of a 1,3-diene to cyclobutene (B1205218) rearrangement, where the bicyclo[2.1.0]pentene contains a highly strained cyclobutene-like ring fused to a cyclopropane. thieme-connect.de
Photochemical Reactivity and Mechanism
Photochemistry provides a powerful method for both the synthesis and transformation of bicyclo[2.1.0]pentane derivatives. The intermolecular [2+2] photocycloaddition of an alkene to a cyclopropene (B1174273) is a key synthetic route to the housane skeleton. researchgate.netresearchgate.net These reactions can be initiated by direct irradiation of a charge-transfer complex between an electron-rich cyclopropene and an electron-deficient alkene, or through triplet sensitization. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com
The mechanism often involves the formation of a 1,4-diradical intermediate after the initial bond formation between the excited cyclopropene and the alkene. acs.org This diradical then closes to form the bicyclo[2.1.0]pentane product. acs.org The use of triplet sensitizers and low temperatures can improve the regioselectivity and efficiency of these cycloadditions. researchgate.net For example, a regioselective [2+2] cycloaddition has been developed using blue LED irradiation and a commercially available photocatalyst as a triplet-sensitizer. researchgate.net
Below is a table summarizing data from representative photochemical syntheses of bicyclo[2.1.0]pentane derivatives.
| Reactant 1 (Cyclopropene) | Reactant 2 (Alkene) | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3,3-dimethyl-1,2-diphenylcyclopropene | Dimethyl fumarate | Direct Irradiation | Bicyclo[2.1.0]pentane derivative | cdnsciencepub.comcdnsciencepub.com |
| 1,2,3-triphenylcyclopropene | Maleic anhydride | Direct Irradiation | Bicyclo[2.1.0]pentane derivative | cdnsciencepub.comcdnsciencepub.com |
| 1,2,3-triphenylcyclopropene | Fumaronitrile | Irradiation of charge-transfer complex or Triplet Sensitization | Bicyclo[2.1.0]pentane cycloaddition products | cdnsciencepub.com |
| Aryldiazoacetate-derived cyclopropenes | Electron-deficient alkenes | Blue LED, photocatalyst, -40 °C | Highly functionalized bicyclo[2.1.0]pentanes | researchgate.net |
Solvolytic Reactivity of Bicyclo[2.1.0]pentane Derivatives
The solvolytic reactivity of bicyclo[2.1.0]pentane derivatives is markedly influenced by the stereochemistry of the leaving group. nih.gov Studies on exo- and endo-bicyclo[2.1.0]pentan-2-yl acetates have shown significant differences in their reactivity under solvolysis conditions. nih.gov
A detailed investigation into the solvolysis of exo-bicyclo[2.1.0]pentane-5-methyl tosylate revealed that the reaction proceeds through multiple pathways. researchgate.net In acetic acid, the reaction yielded a mixture of products, with a significant portion resulting from internal return. researchgate.netnih.gov The cleavage of bicyclo[2.1.0]pentane by electrophiles such as lead tetraacetate and thallium triacetate occurs exclusively at the internal, bridgehead C1-C4 bond. researchgate.net The solvolysis of other derivatives, such as bicyclo[2.1.0]pentanyl-1-methyl p-nitrobenzoate, has also been a subject of study to understand the underlying mechanisms of these strained systems. mdpi.comrsc.org
| Product Type | Product Name | Yield (%) |
|---|---|---|
| Internal Return Product | 2-Vinylcyclobutyl tosylate | 20% |
| Acetate Products | Acetates | 80% |
Novel Reactivity with Imines
A novel photochemical reaction has been developed involving the formal cycloaddition of bicyclo[2.1.0]pentanes (housanes) with imines to produce 2-azanorbornanes. researchgate.net This strain-release reaction is initiated by energy transfer, providing a new strategy for constructing rigid bicyclic scaffolds that are of interest in medicinal chemistry. nih.gov
The reaction is a formal cycloaddition between a housane and an imine, specifically showing efficacy with α-imino glyoxylates. The process is tolerant of different ester and amide functionalities on the imine component. This method represents a previously undisclosed reactivity pattern for housanes, expanding their synthetic utility. researchgate.net The reaction proceeds with good selectivity to yield various substituted 2-azanorbornanes, which can be seen as rigid analogues of piperidines or pyrrolidines.
| Imine Substituent (R in R-N=CHCO₂R') | Product Number | Yield (%) |
|---|---|---|
| t-Bu (ester) | 42 | 60% |
| Amide (N(Me)OMe) | 43 | 55% |
| Amide (Pyrrolidine) | 44 | 51% |
Strain-Release Reactions in Bicyclo[2.1.0]pentane Systems
Bicyclo[2.1.0]pentanes are classified as "strain-release" or "spring-loaded" reagents due to the significant strain energy (>50 kcal/mol) inherent in their fused-ring structure. This high strain energy is a primary driver for their reactivity, which often involves the cleavage of the central C1-C4 bridging bond. These molecules exhibit high reactivity towards nucleophiles and radical species, leading to the formation of functionalized cyclopentane (B165970) derivatives.
However, strain release alone does not account for all aspects of their reactivity. Theoretical studies show that in the absence of electronic delocalization effects, the activation barriers for reactions of housanes would be approximately 10 kcal/mol higher. This indicates that delocalization plays a crucial role in stabilizing the transition state. A comparison with bicyclo[1.1.0]butane sulfones illustrates this point: the addition of dibenzylamine (B1670424) to a bicyclo[2.1.0]pentane sulfone requires heating to 80 °C, whereas the analogous bicyclo[1.1.0]butane reacts at room temperature. This occurs despite the fact that the housane has a greater strain release energy, highlighting the influence of other electronic factors.
The synthetic utility of this inherent strain has been harnessed in post-synthetic modifications. For example, a strain-release driven, diastereospecific 1,2-ester migration has been reported for polysubstituted housanes, enabling the rapid synthesis of functionalized bicyclic imides.
Computational and Theoretical Investigations of Bicyclo 2.1.0 Pentane 1 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, employing both ab initio and semi-empirical methods, have been instrumental in understanding the electronic nature of the bicyclo[2.1.0]pentane system. High-level ab initio methods such as the complete active space self-consistent field (CASSCF), multireference second-order Møller-Plesset perturbation theory (MRMP2), and coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] have been used to explore the potential energy surfaces of related systems. nih.gov These calculations reveal a complex electronic structure dominated by the significant ring strain inherent in the fused three- and four-membered rings.
The reactivity of the bicyclo[2.1.0]pentane core is a central focus of these studies. For instance, the radical cations of bicyclo[2.1.0]pentane derivatives are known to undergo a facile 1,2-shift rearrangement to form the corresponding cyclopentene (B43876) radical cations. nih.gov Computational studies have validated this reactivity, attributing it to specific electronic factors like hyperconjugation. nih.govresearchgate.net The introduction of a carboxylic acid group at the bridgehead position, as in Bicyclo[2.1.0]pentane-1-carboxylic acid, is expected to influence the electron distribution and reactivity of the strained central bond, although specific computational data on this exact derivative is sparse in the literature. General principles from studies on related derivatives, such as those involving photochemical cycloadditions, indicate that the electronic nature of substituents significantly directs reaction pathways. cdnsciencepub.comcdnsciencepub.com
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) has emerged as a powerful and economical tool for studying bicyclo[2.1.0]pentane systems. tsijournals.com Functionals such as B3LYP and PBE0, often paired with basis sets like 6-311G**, have been successfully applied to investigate geometries, vibrational spectra, and reaction energetics. nih.govtsijournals.com DFT calculations have been shown to perform excellently in predicting reaction and activation energies for thermal isomerizations of bicyclo[2.1.0]pentane derivatives, with results closely matching experimental values and higher-level methods like CR-CCSD(T). acs.org
For example, in the thermal isomerization of bicyclo[2.1.0]pent-2-ene to cyclopentadiene, the UB3LYP functional provided a reliable description of the process, even with significant spin contamination in the singlet biradicaloid transition state. acs.org DFT studies on the radical cation of the parent housane have been used to calculate hyperfine coupling constants and atomic spin densities, which are crucial for understanding hyperconjugative interactions that dictate rearrangement reactivity. nih.govresearchgate.net These analyses confirm that DFT methods are well-suited to capture the nuanced electronic effects within the strained bicyclic framework of compounds like this compound.
Modeling of Reaction Pathways and Transition States (e.g., Diradical Formation)
A significant body of theoretical work has focused on modeling the reaction pathways of bicyclo[2.1.0]pentanes, which are often characterized by the formation of diradical (or biradicaloid) intermediates and transition states. figshare.comacs.org The thermal isomerization of bicyclo[2.1.0]pentane to cyclopentene is a classic example, proceeding through the cleavage of the central C1-C4 bond to form a 1,3-cyclopentadiyl diradical. researchgate.netrsc.org
Computational modeling using methods like CASSCF and DFT has been employed to map the potential energy surface for these rearrangements. nih.govresearchgate.net These studies have successfully located and characterized the transition states, which often possess high biradical character. figshare.comacs.org For instance, the photocycloaddition of cyclopropenes with alkenes to form bicyclo[2.1.0]pentane derivatives is proposed to proceed via a 1,4-diradical intermediate that forms after an initial intermolecular C-C bond formation. acs.org The subsequent ring closure of this diradical yields the final housane product. acs.org The activation energy for the ring-flipping process and the rearrangement to cyclopentene derivatives has been shown to be significantly influenced by substituents at the bridgehead positions, which can stabilize or destabilize the diradical transition state. cdnsciencepub.com
| Reaction | Method | Activation Enthalpy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Reference |
|---|---|---|---|---|
| Bicyclo[2.1.0]pent-2-ene → Cyclopentadiene | CR-CCSD(T) | 25.5 | N/A | acs.org |
| UB3LYP | 26.3 | -31.9 | acs.org | |
| Tricyclo[2.1.0.02,5]pentane → Cyclopentadiene | CR-CCSD(T) | 48.3 | -63.7 | acs.orgfigshare.com |
| UB3LYP | 42.2 | -64.2 | acs.org |
Analysis of Ring Strain and Energetics within the Bicyclo[2.1.0]pentane System
The bicyclo[2.1.0]pentane system is characterized by a high degree of ring strain, estimated to be around 50–60 kcal/mol. vulcanchem.com This strain is a consequence of the fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring, resulting in significant angle distortion from ideal tetrahedral geometries. The strain energy of bicyclo[2.1.0]pentane is notably high, though slightly less than that of the even more constrained bicyclo[1.1.0]butane system. nih.gov
Computational studies have quantified the energetics of these strained rings. The heat of hydrogenation of the parent bicyclo[2.1.0]pentane provides experimental validation for its high internal energy. nist.gov Theoretical models have shown that while strain release is a significant thermodynamic driving force in reactions, it is not the sole determinant of reactivity. nih.govacs.org For example, the reaction of bicyclo[1.1.0]butane derivatives can be faster than their bicyclo[2.1.0]pentane counterparts, despite the latter having a greater strain release energy. nih.gov This is attributed to the role of electronic delocalization in the transition state. nih.govacs.org Studies on various substituted housane carboxylic acids have shown that the bicyclic core does not have a major impact on the pKa of the carboxylic acid group but does lead to a slight increase in hydrophilicity compared to analogous cyclopentane (B165970) derivatives. researchgate.netacs.orgnih.gov
| Compound | Strain Release Energy (kcal/mol) | Reaction | Reference |
|---|---|---|---|
| Bicyclo[1.1.0]butane | -40.2 | Addition of Dibenzylamine (B1670424) | nih.gov |
| Bicyclo[2.1.0]pentane | -48.1 | nih.gov |
Stereoelectronic Effects in Bicyclo[2.1.0]pentane Frameworks
Stereoelectronic effects play a crucial role in governing the structure and reactivity of the bicyclo[2.1.0]pentane framework. These effects arise from the specific spatial arrangement of orbitals, which can lead to stabilizing or destabilizing interactions. One of the most significant stereoelectronic effects in this system is hyperconjugation. nih.gov
Computational studies on the radical cations of housane derivatives have shown that the extent of hyperconjugation is not uniform. nih.govresearchgate.net Specifically, the interaction between the p-orbital bearing the spin density and the β-hydrogens on the methylene (B1212753) bridge is highly dependent on their dihedral angle. nih.gov It is the endo β-hydrogen that exhibits the largest hyperconjugative interaction. nih.govresearchgate.net This stereoelectronic preference selectively weakens the endo C-H bond, facilitating its migration in the 1,2-shift rearrangement to the cyclopentene radical cation. researchgate.net This finding explains the observed stereoselectivity of the reaction. Furthermore, stereoelectronic effects have been noted to influence the acidity of related bicyclic carboxylic acids, where the relative orientation of substituents can impact the pKa value. chemrxiv.org
Applications and Research Directions in Organic Synthesis and Chemical Biology
Bicyclo[2.1.0]pentane Carboxylic Acids as Scaffolds for Conformationally Constrained Systems
The bicyclo[2.1.0]pentane framework, also known as housane, serves as a conformationally restricted surrogate for the more flexible cyclopentane (B165970) ring. researchgate.netresearchgate.netresearchgate.net This rigidity is a direct consequence of the fused cyclopropane (B1198618) and cyclobutane (B1203170) rings, which lock the five-membered ring into a fixed envelope conformation. researchgate.netsemanticscholar.orgacs.org X-ray diffraction studies of 1,3-disubstituted housanes have confirmed that they can be viewed as flattened analogs of the corresponding cyclopentane derivatives. researchgate.netresearchgate.netsemanticscholar.orgacs.org This conformational constraint is of significant interest in medicinal chemistry and chemical biology, as it allows for the precise positioning of functional groups in three-dimensional space. By reducing the conformational flexibility of a molecule, it is possible to enhance its binding affinity and selectivity for a biological target. The synthesis of these scaffolds can be achieved on a large scale, making them accessible for various applications. acs.org
Development of Bicyclic γ-Amino Acids as GABA Analogues
A significant application of bicyclo[2.1.0]pentane carboxylic acids is in the synthesis of novel bicyclic γ-amino acids, which are analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. researchgate.netresearchgate.netenamine.net These conformationally restricted GABA analogues are of interest for studying the structure-activity relationships of GABA receptors and for the development of new therapeutic agents. researchgate.net
A diastereoselective synthetic route to both cis- and trans-1,3-disubstituted housane-1-carboxylic acids has been developed, allowing for the preparation of these bicyclic γ-amino acids on a gram scale. researchgate.netsemanticscholar.orgacs.org The synthesis typically involves the intramolecular cyclization of a suitably substituted cyclopentane precursor. researchgate.netacs.org Studies on these bicyclic GABA analogues have shown that the introduction of the bicyclo[2.1.0]pentane scaffold does not significantly alter the pKa of the carboxylic acid and amino groups compared to their cyclopentane counterparts. researchgate.netresearchgate.netsemanticscholar.orgacs.org However, it does lead to a slight increase in hydrophilicity. researchgate.netsemanticscholar.orgacs.org
The rigid bicyclic framework allows for the exploration of specific conformations of the GABA backbone, which can lead to selective interactions with different subtypes of GABA receptors or transporters. nih.gov For instance, cyclopentane-based GABA analogues have shown that stereochemistry and conformational restriction are crucial for their potency and selectivity at GABAA receptors versus GABA uptake sites. nih.gov
Role as Bioisosteres in Medicinal Chemistry
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to create a new molecule with similar biological activity, is a cornerstone of modern drug design. Bicyclo[2.1.0]pentane derivatives have emerged as promising bioisosteres for cycloalkane and benzene (B151609) rings. researchgate.net The "escape from flatland" is a concept in medicinal chemistry that encourages the use of three-dimensional scaffolds to improve the physicochemical and pharmacological properties of drug candidates. acs.org Strained bicyclic systems, including housanes, are at the forefront of this movement. acs.org
Bicyclo[2.1.0]pentanes are part of a larger family of strained bicyclic hydrocarbons that are increasingly being used as bioisosteres in drug discovery. acs.orgtcichemicals.com The most prominent members of this family include bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.1]hexanes.
Bicyclo[1.1.1]pentanes (BCPs) are well-established as linear, rigid linkers and non-classical bioisosteres for para-substituted benzene rings. nih.govchemrxiv.org Their cage-like structure provides a significant increase in the fraction of sp³-hybridized carbons (Fsp³), which often leads to improved solubility, metabolic stability, and reduced toxicity compared to their aromatic counterparts. nih.govnih.gov The synthesis of functionalized BCPs has become more accessible, further fueling their application in medicinal chemistry. nih.govacs.org
Bicyclo[2.1.1]hexanes have been validated as saturated bioisosteres of ortho-substituted benzene rings. nih.gov They possess a similar number of carbon atoms and molecular weight to benzene. nih.gov The 1,2-disubstituted pattern on the bicyclo[2.1.1]hexane scaffold effectively mimics the geometry of an ortho-substituted arene. nih.gov Like BCPs, they introduce a three-dimensional character to the molecule, which can be beneficial for its pharmacological profile. researchgate.net
The following table provides a comparative overview of the key properties of these bicyclic bioisosteres:
| Feature | Bicyclo[2.1.0]pentane | Bicyclo[1.1.1]pentane (BCP) | Bicyclo[2.1.1]hexane |
| Mimics | Cyclopentane, Benzene | para-Substituted Benzene | ortho-Substituted Benzene |
| Key Structural Feature | Fused cyclopropane and cyclobutane rings | Two fused cyclopropane rings | Fused cyclobutane and cyclobutane rings |
| Geometry | Flattened envelope | Linear, cage-like | Rigid, non-planar |
| Substitution Pattern | 1,3-disubstitution for cyclopentane mimicry | 1,3-disubstitution for para-phenyl mimicry | 1,2-disubstitution for ortho-phenyl mimicry |
| Key Advantage in Medicinal Chemistry | Introduces conformational rigidity | Improves physicochemical properties (solubility, metabolic stability) | Provides a 3D alternative to planar ortho-substituted arenes |
While BCPs and bicyclo[2.1.1]hexanes have seen more extensive use as benzene bioisosteres, the unique geometry and reactivity of bicyclo[2.1.0]pentanes offer distinct opportunities for scaffold hopping and the design of novel chemical entities. researchgate.net
Utilization in Total Synthesis and Complex Molecule Assembly
The strained nature of the bicyclo[2.1.0]pentane ring system makes it a useful intermediate in the synthesis of more complex molecular architectures. The release of ring strain can be a powerful driving force for chemical transformations, allowing for the construction of intricate carbocyclic frameworks.
One notable example is the use of a housane derivative in an atom-economical synthesis of the antibiotic (±)-vibralactone. chemrxiv.org The photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-ene provides a stereoselective route to bicyclo[2.1.0]pentane. chemrxiv.org This strained intermediate can then undergo further reactions to build up the complex structure of the natural product. The synthesis of 2-substituted bicyclo[2.1.0]pentanes has been achieved through the ring contraction of a 3-diazo derivative of bicyclo[3.1.0]hexan-2-one. rsc.org This provides access to functionalized housanes that can serve as versatile building blocks in total synthesis.
Future Perspectives and Emerging Research Avenues for Bicyclo 2.1.0 Pentane 1 Carboxylic Acid
Development of Novel and Efficient Synthetic Routes
The synthesis of bicyclo[2.1.0]pentanes has historically been a challenge, which has limited their widespread investigation. rsc.orgresearchgate.netchemrxiv.org However, recent progress has led to more modular and efficient synthetic strategies, opening the door for broader application.
A significant advancement involves the diastereoselective synthesis of 1,3-disubstituted bicyclo[2.1.0]pentane-1-carboxylic acids. One robust method relies on the intramolecular cyclization of appropriately substituted cyclopentane (B165970) carboxylates. researchgate.netenamine.netsemanticscholar.orgacs.orgnih.gov This approach, utilizing lithium bis(trimethylsilyl)amide (LiHMDS), has proven scalable, with preparations of both cis- and trans- isomers on an up to 80-gram scale. researchgate.netenamine.netacs.orgnih.gov
Another promising strategy is the sequential [2+1] and [2+2] cycloaddition. This two-step process begins with a silver- or gold-catalyzed cyclopropenation of alkynes, followed by an intermolecular [2+2] photocycloaddition with an electron-deficient alkene. acs.orgresearchgate.net This method is notable for its use of visible blue LED light and a photocatalyst, which function as a triplet-sensitizer under mild conditions (−40 °C), offering high regio- and diastereocontrol. acs.orgresearchgate.net
Furthermore, researchers have developed a highly stereoselective catalytic strategy for synthesizing polysubstituted housanes using visible light and an organic dye as a photocatalyst. rsc.orgchemrxiv.org This method is efficient and operates under mild conditions, tolerating a broad range of substrates. rsc.orgchemrxiv.org A classic, yet still relevant, approach involves the thermal ring-contraction of a 3-diazo derivative of bicyclo[3.1.0]hexan-2-one to yield esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid. rsc.org
Table 1: Comparison of Modern Synthetic Routes to Bicyclo[2.1.0]pentane Derivatives
| Synthetic Strategy | Starting Materials | Key Reagents/Conditions | Key Advantages |
|---|---|---|---|
| Intramolecular Cyclization | Substituted cyclopentane carboxylates | LiHMDS | Scalable, diastereoselective for 1,3-disubstituted products. researchgate.netenamine.netacs.org |
| Sequential [2+1] & [2+2] Cycloaddition | Alkynes, electron-deficient alkenes | Ag/Au catalysts, blue LED, photocatalyst | High stereocontrol, mild conditions, enantioretention. acs.orgresearchgate.net |
| Catalytic Photocycloaddition | Cyclopropenes, maleimides | Visible light, organic dye photocatalyst | Highly stereoselective, mild conditions, broad scope. rsc.orgchemrxiv.org |
| Ring Contraction | Bicyclo[3.1.0]hexan-2-one | Diazo formation, thermal contraction | Access to 2-substituted bicyclo[2.1.0]pentanes. rsc.org |
In-depth Mechanistic Studies of Rearrangement and Functionalization Reactions
The high ring strain of the bicyclo[2.1.0]pentane system dictates its reactivity, making mechanistic studies crucial for controlling its transformations. The thermal stability and rearrangement of these derivatives are of particular interest. cdnsciencepub.comcdnsciencepub.com A common reaction is the thermal isomerization to cyclopentene (B43876) derivatives. cdnsciencepub.comcdnsciencepub.com
Computational studies, specifically using density functional theory, have provided deep insights into the rearrangement of bicyclo[2.1.0]pentane radical cations. researchgate.net These studies have shown that hyperconjugation plays a key role in the 1,2-shift rearrangement that leads to cyclopentene radical cations. researchgate.net Specifically, the endo β-hydrogen on the methylene (B1212753) bridge exhibits the largest hyperconjugative interaction, which weakens the corresponding C-H bond and facilitates its migration. researchgate.net
The mechanism of the [2+2] photocycloaddition to form housanes has also been elucidated. The reaction is proposed to proceed through the sensitization of the cyclopropene (B1174273) to a triplet diradical by an excited-state photocatalyst. acs.org This diradical then reacts with an alkene to form a 1,4-diradical intermediate, which subsequently undergoes ring closure to yield the bicyclo[2.1.0]pentane product. acs.org The high stereoselectivity of this reaction is attributed to the fact that it proceeds without racemization, indicating the absence of a cyclopropane (B1198618) ring-opening event. acs.org
Strain-release driven functionalizations are also an active area of research. rsc.orgdigitellinc.com For instance, post-synthetic diversification of housane products can be achieved through a diastereospecific 1,2-ester migration, providing rapid access to functionalized bicyclic imides. rsc.orgchemrxiv.org Understanding these intricate mechanisms is essential for harnessing the synthetic potential of the bicyclo[2.1.0]pentane core.
Table 2: Mechanistic Features of Bicyclo[2.1.0]pentane Reactions
| Reaction Type | Key Mechanistic Steps | Driving Force | Supporting Evidence |
|---|---|---|---|
| Thermal Rearrangement | 1,2-shift of an endo substituent | Release of ring strain, hyperconjugation | Computational DFT studies, experimental product analysis. cdnsciencepub.comresearchgate.net |
| [2+2] Photocycloaddition | Triplet sensitization -> 1,4-diradical formation -> ring closure | Photo-induced energy transfer | Enantioretention studies, photocatalyst dependence. acs.org |
| Strain-Release Functionalization | Diastereospecific 1,2-ester migration | Release of high ring strain (~57 kcal/mol) | Isolation of complex functionalized bicyclic products. rsc.orgchemrxiv.org |
Expansion of Applications in Drug Discovery and Development beyond GABA Analogues
While initial interest in bicyclo[2.1.0]pentane-1-carboxylic acid centered on its use in creating bicyclic γ-amino acid (GABA) analogues, its potential in medicinal chemistry is now seen as much broader. researchgate.netenamine.netacs.orgnih.govresearchgate.net The concept of "escaping from flatland" encourages the replacement of flat, aromatic rings in drug candidates with three-dimensional saturated scaffolds to improve physicochemical properties. nih.gov
The bicyclo[2.1.0]pentane scaffold is being investigated as a rigid, C(sp³)-rich bioisostere for cyclopentane and, more ambitiously, for phenyl rings. rsc.orgenamine.net This is analogous to the successful application of bicyclo[1.1.1]pentanes (BCPs) as non-classical phenyl ring bioisosteres. acs.orgnih.govacs.orgnih.govnih.gov The introduction of such a rigid 3D motif can lead to improved metabolic stability, increased solubility, and better selectivity for biological targets. rsc.orgnih.gov
Studies have shown that incorporating the bicyclo[2.1.0]pentane scaffold can subtly alter key properties relevant to drug design. For example, compared to analogous cyclopentane derivatives, 1,3-disubstituted housanes show a slight increase in hydrophilicity (by 0.07–0.25 LogP units) without significantly affecting the pKa of the carboxylic acid or amino groups. researchgate.netenamine.netsemanticscholar.orgnih.govresearchgate.net X-ray diffraction studies confirm that these housanes act as flattened analogues of cyclopentanes with a fixed envelope conformation, which can be advantageous for receptor binding. researchgate.netenamine.netnih.gov The growing availability of diverse bicyclo[2.1.0]pentane building blocks is expected to accelerate their incorporation into drug discovery programs, moving far beyond the initial focus on GABA analogues. enamine.net
Table 3: Physicochemical Properties of Bicyclo[2.1.0]pentane Derivatives vs. Cyclopentane Analogues
| Property | Bicyclo[2.1.0]pentane Derivative | Corresponding Cyclopentane Analogue | Significance in Drug Discovery |
|---|---|---|---|
| pKa | Not significantly affected | Baseline | Predictable acidic/basic character. researchgate.netenamine.netnih.gov |
| LogP (Hydrophilicity) | Slightly lower (by 0.07-0.25) | Baseline | Potential for improved solubility. researchgate.netenamine.netnih.gov |
| Conformation | Rigid, fixed envelope | Flexible | Provides conformational constraint, potentially increasing binding affinity. researchgate.netenamine.netnih.gov |
| 3D Character | High | Moderate | Can improve binding to complex protein pockets and reduce metabolic susceptibility. rsc.orgenamine.net |
Materials Science Applications of Bicyclo[2.1.0]pentane Architectures
The unique structural and energetic properties of the bicyclo[2.1.0]pentane framework suggest potential applications in materials science, an area that remains largely unexplored. enamine.net The high strain energy (57 kcal/mol) stored in the housane skeleton is a key feature that could be harnessed. rsc.org
One potential application is in the development of high-energy materials, where the controlled release of this strain energy could be utilized. Another emerging area is the use of rigid molecular scaffolds as linkers in the construction of advanced materials like metal-organic frameworks (MOFs). While bicyclo[1.1.1]pentanes have been explored for this purpose to create linkers with precise geometries, the bicyclo[2.1.0]pentane scaffold offers a different and unique geometry that could lead to novel material properties. nih.gov
Furthermore, the polymerization of functionalized bicyclo[2.1.0]pentanes, such as bicyclo[2.1.0]pentane-1-carbonitrile, has been studied. acs.org This indicates the potential for creating novel polymers with backbones incorporating this strained bicyclic unit. Such polymers could exhibit unusual thermal or mechanical properties due to the inherent strain of the repeating monomer unit. As synthetic routes become more efficient and scalable, the exploration of this compound and its derivatives in materials science is a promising and nascent field of research.
Table 4: Potential Materials Science Applications for Bicyclo[2.1.0]pentane Architectures
| Potential Application | Relevant Property of Bicyclo[2.1.0]pentane | Rationale |
|---|---|---|
| High-Energy Materials | High ring strain energy (~57 kcal/mol) | Controlled release of stored energy upon decomposition. rsc.org |
| Advanced Polymers | Polymerizable functional groups, strained backbone | Creation of polymers with unique thermal and mechanical properties. acs.org |
| Metal-Organic Frameworks (MOFs) | Rigid, defined 3D structure and specific exit vectors | Use as a novel, rigid organic linker to create porous materials with tailored properties. nih.gov |
| Mechanically Responsive Materials | Susceptibility to ring-opening under force | Potential for creating mechanophores that change properties (e.g., color) in response to mechanical stress. |
Q & A
Basic Research Questions
Q. What experimental methods are typically used to characterize bicyclo[2.1.0]pentane-1-carboxylic acid and its derivatives?
- Methodological Answer : Characterization relies on a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. For example, isotopic labeling (e.g., deuterium in acetic acid-O-d) combined with LiAlH₄ reduction and chromic acid oxidation helps track structural rearrangements. Mass spectral isotopic distributions (e.g., m/e shifts) are critical for identifying label retention or loss during reactions .
Q. How is this compound synthesized, and what are common functionalization challenges?
- Methodological Answer : Synthesis often involves acid-catalyzed acetolysis of bicyclo[2.1.0]alkanes. For instance, acetic acid addition to bicyclo[2.1.0]pentane at 25°C in deuteriosulfuric acid yields cycloalkyl acetates, which are reduced to alcohols and oxidized to ketones. Challenges include controlling bond rupture (internal vs. external C-C bonds) and minimizing rearrangements during functionalization .
Advanced Research Questions
Q. How do substituent electronic effects influence the acidity of this compound derivatives?
- Methodological Answer : Inductive effects are analyzed using quantum theory of atoms in molecules (QTAIM) and isodesmic reaction energies. Computational studies (e.g., PBE0/6-31++G(d,p) level) reveal that substituent dipoles propagate through the bicyclo system, altering atomic dipole moments. Experimentally, pKa measurements via thermodynamic cycles (ΔrG°, ΔrH°) quantify acidity changes, with electron-withdrawing groups increasing acidity .
Q. What mechanistic insights can be gained from isotopic labeling studies of this compound reactions?
- Methodological Answer : Deuterium labeling tracks hydride migration and bond cleavage. For example, in acetic acid-O-d additions, 33–36% deuterium loss occurs at α-positions during base-mediated exchange, indicating hydride migration from strained C–S bonds. Mass spectral shifts (e.g., m/e 55 in cyclohexanone) differentiate direct addition from rearrangement pathways .
Q. How does ring strain in this compound affect its reactivity compared to larger bicyclo systems (e.g., bicyclo[3.1.0]hexane)?
- Methodological Answer : Higher ring strain in bicyclo[2.1.0] systems increases susceptibility to bond rupture and rearrangement. For instance, bicyclo[2.1.0]pentane undergoes internal C–C bond cleavage during acetolysis, while bicyclo[3.1.0]hexane favors external bond rupture. Isotopic exchange losses are also more pronounced in the pentane system due to greater strain .
Data Contradictions and Analysis
Q. Why do isotopic labeling experiments show conflicting results for deuterium retention in bicyclo[2.1.0]pentane derivatives?
- Methodological Answer : Discrepancies arise from competing reaction pathways (direct addition vs. hydride migration). For example, while oxidative steps (e.g., chromic acid) retain deuterium labels, base-mediated exchange at α-positions leads to partial loss. Contradictions between systems (e.g., bicyclopentane vs. bicyclohexane) highlight strain-dependent reactivity differences .
Methodological Recommendations
- Synthetic Design : Use low-temperature conditions (e.g., 25°C) and deuterated acids to minimize unintended rearrangements .
- Computational Modeling : Apply QTAIM to map electron density changes and predict substituent effects .
- Data Validation : Cross-reference isotopic labeling results with MS/MS fragmentation patterns to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
